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molecular formula C9H9ClN2O B8604591 2-chloro-4-methoxy-1-methyl-1H-benzo[d]imidazole

2-chloro-4-methoxy-1-methyl-1H-benzo[d]imidazole

Cat. No. B8604591
M. Wt: 196.63 g/mol
InChI Key: FWANLBBVRAGPOC-UHFFFAOYSA-N
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Patent
US08877758B2

Procedure details

3.7 g 4-methoxy-1-methyl-1,3-dihydrobenzimidazol-2-one are suspended in 15 ml phosphorus oxychloride. The reaction mixture is stirred for 3 hours at reflux temperature, slowly combined with ice water and made alkaline with conc. ammonia. The precipitated product is suction filtered. 3.6 g product are obtained as a solid. M.p=118-119° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[NH:10][C:9](=O)[N:8]([CH3:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1.N.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:9]1[N:8]([CH3:13])[C:7]2[CH:6]=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[C:11]=2[N:10]=1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
COC1=CC=CC=2N(C(NC21)=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC2=C(N1C)C=CC=C2OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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